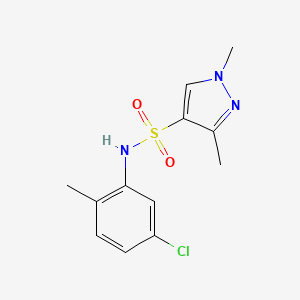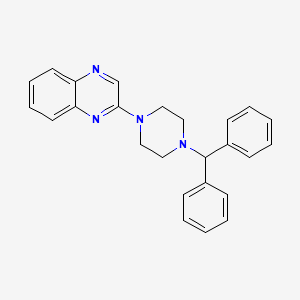![molecular formula C20H22N2O B2766138 N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide CAS No. 852137-16-7](/img/structure/B2766138.png)
N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide, also known as DIM-C-pPhBr, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective inhibitor of the STAT3 signaling pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and survival.
Applications De Recherche Scientifique
Pharmacological Applications
The compound serves as a convenient intermediate for the synthesis of various disubstituted 1-(indolin-5-yl)methanamines. These derivatives have shown promise in pharmacological studies. Specifically:
- Interaction with RCAR/(PYR/PYL) Receptor Proteins : Some indolinylmethyl sulfonamides derived from this compound exhibit strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat. Their binding affinity rivals or even surpasses that of the essential plant hormone abscisic acid (ABA) . These interactions are relevant to plant signaling pathways and stress responses.
Organic Synthesis and Intermediates
The compound’s structure makes it valuable as an intermediate in organic synthesis:
- Dihydroindole Synthesis : The most direct method for preparing this compound involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione, using concentrated sulfuric acid as a catalyst. The resulting (2,3-dihydro-1H-indol-5-ylmethyl)amine can then serve as a building block for other disubstituted 1-(indolin-5-yl)methanamines .
Catalysis and Green Chemistry
While not directly related to the compound itself, it’s worth noting that l-tyrosine has been found to be an efficient catalyst for the condensation of substituted indole-3-aldehydes with meldrum’s acid. This reaction occurs in water at room temperature and produces valuable products .
Antiviral Activity
Although not specifically studied for this compound, research on substituted indoles has led to the synthesis of ethyl 2- and 4-alkylaminomethylindole-3-carboxylates with potential antiviral properties . While this information is not directly tied to our compound, it highlights the broader interest in indole derivatives.
Propriétés
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-13-7-14(2)9-18(8-13)20(23)21-12-16-5-6-19-17(11-16)10-15(3)22(19)4/h5-11H,12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXHBEWNZAZNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)
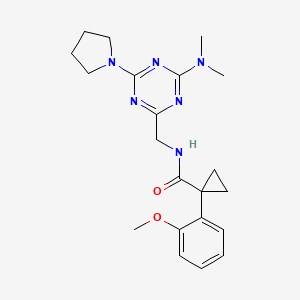
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2766057.png)
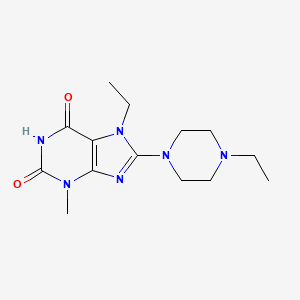
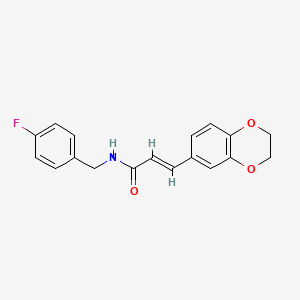
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(butan-2-yl)acetamide](/img/structure/B2766067.png)

![N-(3-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2766071.png)
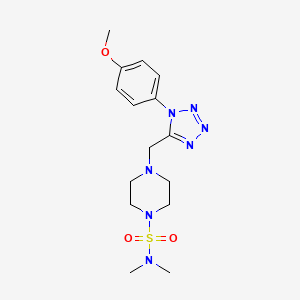
![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2766073.png)

